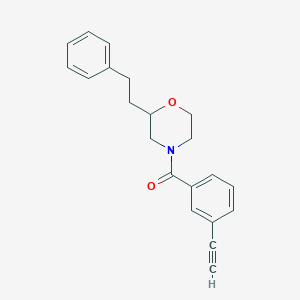![molecular formula C14H18ClN3OS B5991117 2-(5-chloro-2-methoxyphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5991117.png)
2-(5-chloro-2-methoxyphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-2-methoxyphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 1,2,4-triazole ring and the spiro linkage makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methoxyphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxyaniline with a suitable isothiocyanate to form the corresponding thiourea. This intermediate is then cyclized under acidic conditions to form the triazole ring. The final step involves the formation of the spiro linkage through a cyclization reaction with a suitable ketone or aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-methoxyphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-chloro-2-methoxyphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-methoxyphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in inflammatory pathways or disrupt the cell membrane of microbial organisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[4.5]decane derivatives: These compounds share the spiro linkage but differ in the substituents on the rings.
1,2,4-triazole derivatives: These compounds have the triazole ring but lack the spiro linkage.
Uniqueness
2-(5-chloro-2-methoxyphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to the combination of the spiro linkage and the triazole ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications, from chemical synthesis to potential therapeutic uses.
Properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3OS/c1-19-12-6-5-10(15)9-11(12)18-13(20)16-14(17-18)7-3-2-4-8-14/h5-6,9,17H,2-4,7-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMCNTRNMODBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=S)NC3(N2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-cyanophenoxy)propanoyl]-N-(naphthalen-1-yl)hydrazinecarboxamide](/img/structure/B5991035.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5991050.png)
![2-{2-[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]ethyl}pyridine](/img/structure/B5991064.png)
![4-(4-{[2-(2,4-difluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5991072.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5991074.png)
![N~1~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B5991079.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5991101.png)
![1,3-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5991110.png)

![2-ethoxy-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5991127.png)
![4-[6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5991134.png)

![N-isobutyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5991147.png)
![2,4-dichloro-N-[3-[[2-(2-nitrophenoxy)acetyl]amino]phenyl]benzamide](/img/structure/B5991148.png)
